1,1-Diethoxybutane

説明

Structural and Functional Characteristics of 1,1-Diethoxybutane

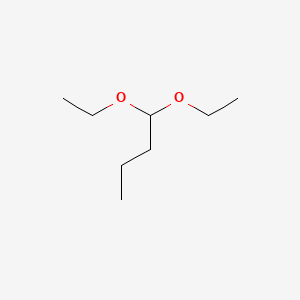

This compound possesses the molecular formula C₈H₁₈O₂ and represents a classic example of an acetal functional group derived from the condensation of butyraldehyde with ethanol. The compound's structure consists of a butane backbone with two ethoxy groups attached to the first carbon atom, creating a geminal diether configuration that defines its chemical behavior and stability. The systematic name reflects its structural organization, where the "1,1-" designation indicates the positioning of both ethoxy substituents on the same carbon atom, distinguishing it from isomeric compounds such as 1,4-diethoxybutane.

The physical properties of this compound demonstrate characteristics typical of medium-chain aliphatic ethers. The compound exhibits a boiling point of 143°C at 760 millimeters of mercury pressure and maintains a density of 0.829 grams per milliliter at 20°C. Its refractive index measures n₂₀/D 1.396, while the flash point occurs at 30°C, indicating moderate volatility and flammability characteristics. These properties reflect the influence of the ethoxy substituents on the butane chain, creating a balance between the hydrophobic alkyl portions and the slightly polar ether linkages.

| Property | Value | Unit | Reference |

|---|---|---|---|

| Molecular Formula | C₈H₁₈O₂ | - | |

| Molecular Weight | 146.23 | g/mol | |

| Boiling Point | 143 | °C | |

| Density | 0.829 | g/mL at 20°C | |

| Refractive Index | 1.396 | n₂₀/D | |

| Flash Point | 30 | °C |

The functional characteristics of this compound stem from its acetal nature, which confers remarkable stability under neutral and basic conditions while remaining susceptible to acid-catalyzed hydrolysis. This stability-reactivity profile makes the compound particularly valuable in synthetic applications where selective protection and deprotection of carbonyl groups is required. The acetal functionality enables the compound to participate in various chemical transformations while maintaining structural integrity under specific reaction conditions.

The synthesis of this compound follows established acetalization procedures, involving the acid-catalyzed reaction between butyraldehyde and ethanol with concurrent water removal. This process requires careful control of reaction conditions, including temperature, catalyst concentration, and water management, to achieve optimal yields. Research has demonstrated that the reaction can proceed effectively using various acid catalysts, with Amberlyst-15 resin showing particular promise in continuous production systems.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1-diethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-4-7-8(9-5-2)10-6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHXZFGCCJLFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063119 | |

| Record name | Butane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3658-95-5 | |

| Record name | 1,1-Diethoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Classical Batch Synthesis Using Acid Catalysts

The traditional method involves reacting ethanol with butanal in the presence of an acid catalyst, typically a cation-exchange resin such as Amberlyst-15. This method is performed in a batch stirred reactor under controlled temperature and pressure.

- Catalyst: Amberlyst-15 ion-exchange resin is widely used for its strong acid sites and reusability.

- Reaction Conditions: Temperatures typically range from 20 °C to 50 °C; pressure around 6 atm.

- Kinetics: The reaction follows a Langmuir-Hinshelwood kinetic model, indicating adsorption of reactants on the catalyst surface before reaction.

- Equilibrium: The reaction is reversible, with equilibrium constants dependent on temperature, limiting maximum conversion under batch conditions.

| Parameter | Value |

|---|---|

| Temperature range | 20–40 °C |

| Pressure | 6 atm |

| Equilibrium constant (K_a) | $$0.00959 \exp \left(\frac{1755.3}{T(K)}\right)$$ |

| Activation energy | 51.55 kJ/mol |

| Standard reaction enthalpy (ΔH°) | −14.59 kJ/mol |

| Standard Gibbs energy (ΔG°) | −3.07 kJ/mol |

| Standard entropy (ΔS°) | −38.64 J/mol·K |

This method achieves moderate conversions but is limited by thermodynamic equilibrium, requiring strategies to remove water (a by-product) to push the reaction forward.

Reactive Distillation Approach

To overcome equilibrium limitations, reactive distillation integrates reaction and separation in a single unit.

- Process: The reaction between ethanol and butanal occurs simultaneously with the continuous removal of water by distillation.

- Catalyst: Amberlyst resin is packed in the reactive distillation column.

- Advantages: Enhanced conversion due to continuous water removal; improved process efficiency.

- Modeling: Kinetic data from batch studies are used to simulate reactive distillation performance, predicting promising results for conversion and selectivity.

Simulated Moving Bed Reactor (SMBR) Technology

SMBR technology represents an advanced continuous process combining reaction and separation using multiple columns packed with the catalyst resin.

- Setup: Typically eight columns packed with Amberlyst-15 resin.

- Feed: Stoichiometric mixture of ethanol and butanal.

- Operating Conditions: Around 25 °C; flow rates and switching times optimized for productivity and purity.

- Performance: Conversion up to 94% achieved, with productivity around 1.8 to 3.7 kg DEB per liter of adsorbent per day.

- Advantages: Continuous operation, improved conversion and purity, reduced solvent consumption.

- Modeling: True Moving Bed Reactor (TMBR) models accurately predict reaction and separation dynamics, guiding optimization.

Typical Operating Parameters and Results:

| Parameter | Value |

|---|---|

| Temperature | 25 °C |

| Catalyst | Amberlyst-15 |

| Reactor columns | 8 |

| Conversion (best run) | 94% |

| Raffinate purity | 60–66% |

| Productivity | 1.8–3.7 kg DEB/L adsorbent/day |

| Desorbent consumption | ~6.1 L ethanol/kg DEB |

- Switching time of ~2.4 minutes maximizes separation region and productivity.

- Flow rate ratios (γ parameters) critically influence purity and productivity.

- Full resin regeneration and desorbent cleaning improve performance and model accuracy.

Parametric Analysis in Fixed-Bed Reactor and Distillation Column Systems

Another approach involves fixed-bed catalytic reactors coupled with distillation columns for product separation.

- Process Configuration: Series of three fixed-bed reactors and three separators.

- Simulation: Aspen Plus used for parametric analysis.

- Findings: Multi-stage reactor-separator systems outperform single-stage setups in productivity and control of reaction temperature.

- Thermodynamics: Continuous removal of water shifts equilibrium favorably.

- Applications: Suitable for bio-based additive production in biofuels.

Summary Table of Preparation Methods

| Method | Catalyst | Reactor Type | Key Features | Conversion / Productivity | Limitations |

|---|---|---|---|---|---|

| Batch Reaction | Amberlyst-15 | Stirred batch reactor | Simple, well-studied kinetics | Moderate conversions (limited by equilibrium) | Equilibrium limits conversion |

| Reactive Distillation | Amberlyst-15 | Reactive distillation column | Simultaneous reaction and water removal | Improved conversion over batch | Complex equipment design |

| Simulated Moving Bed Reactor | Amberlyst-15 | SMBR with 8 packed columns | Continuous operation, integrated reaction-separation | Up to 94% conversion; high productivity | Requires precise flow control |

| Fixed-Bed Reactor + Distillation | Amberlyst-15 | Fixed-bed reactors + separators | Multi-stage reactors and separators in series | Enhanced productivity and temperature control | Higher capital cost |

Research Findings and Notes

- The acid-catalyzed reaction of ethanol and butanal is well-characterized, with kinetic and thermodynamic parameters extensively studied.

- Amberlyst-15 is the preferred catalyst due to its strong acidity and stability.

- Process intensification via SMBR and reactive distillation significantly improves yield and efficiency by overcoming equilibrium constraints through continuous water removal.

- Modeling and simulation tools such as Aspen Plus and TMBR models are essential for optimizing operational parameters like flow rates, switching times, and temperature.

- Experimental studies confirm that productivity and purity depend heavily on reactor design and process control.

化学反応の分析

Types of Reactions

1,1-Diethoxybutane undergoes various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to butyraldehyde and ethanol.

Oxidation: It can be oxidized to form butyric acid.

Reduction: Reduction reactions can convert it to butanol.

Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products

Hydrolysis: Butyraldehyde and ethanol.

Oxidation: Butyric acid.

Reduction: Butanol.

Substitution: Depending on the nucleophile, products can include butyl halides, butylamines, or butylthiols.

科学的研究の応用

Synthesis Processes

The production of 1,1-diethoxybutane can be achieved through various innovative methods that enhance efficiency and sustainability:

- Acetalization Reaction : The primary method for synthesizing DEB involves the reaction between ethanol and butanal. This process can be catalyzed using ion exchange resins or structured catalytic packings, such as Amberlyst 47 resin .

- Reactive Distillation : A notable approach is catalytic reactive distillation, which combines reaction and separation in a single unit. This method allows for higher conversions than traditional methods by continuously removing water, a by-product of the reaction .

- Simulated Moving Bed Technology : Recent studies have optimized DEB production using simulated moving bed reactors (SMBR). This technology enhances the separation efficiency of products, allowing for better yield and purity .

- Membrane Reactors : The application of dehydration membranes has been proposed to separate water from the reaction mixture effectively. This not only improves conversion rates but also reduces energy costs associated with traditional separation methods .

Biofuel Additive

This compound is recognized as a promising bio-based additive for biodiesel and its blends with conventional diesel fuels. It offers several advantages:

- Enhanced Cetane Index : DEB improves the ignition quality of biodiesel, making it more suitable for use in diesel engines .

- Oxidation Stability : The addition of DEB enhances the oxidation stability of biodiesel, prolonging its shelf life and performance .

- Reduction of Emissions : Incorporating DEB into biodiesel blends has been shown to reduce nitrogen oxide emissions during combustion .

Process Development and Optimization

Research has focused on optimizing the synthesis processes for this compound to make them more cost-effective and environmentally friendly:

- Techno-Economic Analysis : Several studies have conducted techno-economic comparisons of different production methods for DEB, evaluating factors such as conversion rates, required equipment size, and operational costs .

- Simulation Studies : Process simulations using software like Aspen Plus have been employed to analyze the thermodynamics and kinetics involved in DEB synthesis, facilitating better design and implementation of production processes .

Innovative Production Methods

A comprehensive study by Ion Agirre at the University of the Basque Country explored innovative reaction systems for producing this compound from renewable sources. His research highlighted:

- The effectiveness of using dehydration membranes in combination with conventional distillation to achieve optimal production efficiency.

- A proposed industrial-scale process that integrates these technologies to maximize yield while minimizing costs .

Parametric Analysis in Fixed-Bed Reactors

Another significant study investigated the synthesis of DEB in fixed-bed reactors through parametric analysis. Key findings included:

- The identification of optimal reactor temperatures that maximize productivity.

- The development of a simulation model that accurately predicts production outcomes based on varying operational parameters .

Data Tables

作用機序

The mechanism of action of 1,1-diethoxybutane involves its ability to form stable acetals, which can protect carbonyl groups in organic synthesis. The acetal formation is a reversible process, allowing for the temporary protection of reactive aldehyde or ketone groups during chemical reactions. This stability is crucial in multi-step synthesis processes where selective protection and deprotection are required.

類似化合物との比較

Key Structural Insights :

- Acetals vs. Diethers : this compound and its analogs (e.g., 1,1-diethoxyethane) are acetals , formed via aldehyde-alcohol condensation. In contrast, 1,4-diethoxybutane is a diether , lacking the central carbonyl-derived carbon .

- Chain Length Impact : Larger alkoxy groups (e.g., butoxy in 1,1-dibutoxybutane) increase molecular weight and hydrophobicity compared to ethoxy or methoxy derivatives .

Physical and Chemical Properties

Key Findings :

Research Highlights :

- Process Optimization : this compound production using simulated moving bed reactors (SMBR) achieves high purity (>99%) and productivity (1.2 kg/L·day) by integrating reaction and separation .

- Catalyst Performance : Amberlyst 47 resin shows superior kinetics for acetal synthesis compared to homogeneous acids, reducing side reactions .

生物活性

1,1-Diethoxybutane (DEB) is an acetal compound that has garnered attention for its potential applications as a fuel additive and in various chemical processes. This article explores the biological activity of DEB, focusing on its toxicity, metabolic effects, and potential therapeutic applications based on diverse research findings.

This compound is synthesized from ethanol and butanal through catalytic processes. Its chemical structure is represented as , indicating it contains two ethoxy groups attached to a butane backbone. This structure contributes to its unique properties and biological interactions.

Short-term Oral Toxicity

A significant study conducted on the oral toxicity of DEB involved male Sprague-Dawley rats administered various doses over four weeks. The findings revealed notable effects on organ weights and serum biochemistry:

- Testis and Thymus : High doses (200 mg/kg) resulted in a 30% reduction in testis weight and a 46% reduction in thymus weight.

- Biochemical Changes : There were significant reductions in serum lactate dehydrogenase (LDH), uric acid, and blood platelet counts at high doses. Additionally, serum corticosterone levels were depressed across various treatment groups .

Histopathological Effects

Histological examinations indicated moderate to marked degeneration of seminiferous tubules in the testes of high-dose animals, alongside reduced sperm density in the epididymis. Mild liver changes were also observed across all dose levels .

Metabolic Activity

Research has shown that DEB undergoes metabolic transformations that can lead to the production of formic acid, a compound known for its ocular toxicity. This raises concerns regarding the safety profile of DEB when used as an additive in fuels .

Fuel Additive Potential

DEB has been investigated as a potential alternative fuel additive due to its favorable properties compared to traditional biodiesels. Its use can enhance combustion efficiency while reducing harmful emissions. Studies indicate that blending DEB with biodiesel could mitigate issues related to high particle emissions and NOx emissions commonly associated with biodiesel .

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。